5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrimidine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific biological pathways or diseases.
Industry
In industry, such compounds could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action for compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(furan-3-yl)-1,2,4-oxadiazole
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-9(5-13-12(14-7)17-2)11-15-10(16-18-11)8-3-4-19-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEJCUSRQRHJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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